Clofutriben
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Overview
Description
Clofutriben is a complex organic compound with a molecular formula of C19H16ClF3N4O2. This compound is notable for its unique structure, which includes a triazole ring, a fluorobenzamide moiety, and a chlorodifluorophenoxy group. It is used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
Clofutriben has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Preparation Methods
The synthesis of Clofutriben involves multiple steps. One common method includes the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the chlorodifluorophenoxy group: This step typically involves a nucleophilic substitution reaction where a suitable leaving group is replaced by the chlorodifluorophenoxy moiety.
Attachment of the fluorobenzamide group: This can be done through an amide coupling reaction, often using reagents like EDCI or DCC to facilitate the formation of the amide bond.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Clofutriben can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, often using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule.
Coupling Reactions: Reactions like Suzuki-Miyaura coupling can be used to form carbon-carbon bonds, expanding the molecule’s complexity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of Clofutriben involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction often involves the triazole ring and the fluorobenzamide moiety, which can form hydrogen bonds and other interactions with the target molecules. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to Clofutriben include other triazole derivatives and fluorobenzamides. These compounds share structural similarities but may differ in their specific functional groups and overall molecular architecture. For example:
4-[5-[2-(4-Chloro-2,6-difluorophenoxy)propan-2-yl]-4-methyl-1,2,4-triazol-3-yl]-3-chlorobenzamide: Similar structure but with a chlorine atom instead of a fluorine atom.
4-[5-[2-(4-Chloro-2,6-difluorophenoxy)propan-2-yl]-4-methyl-1,2,4-triazol-3-yl]-3-methylbenzamide: Similar structure but with a methyl group instead of a fluorine atom.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
1204178-50-6 |
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Molecular Formula |
C19H16ClF3N4O2 |
Molecular Weight |
424.8082 |
IUPAC Name |
4-[5-[2-(4-chloro-2,6-difluorophenoxy)propan-2-yl]-4-methyl-1,2,4-triazol-3-yl]-3-fluorobenzamide |
InChI |
InChI=1S/C19H16ClF3N4O2/c1-19(2,29-15-13(22)7-10(20)8-14(15)23)18-26-25-17(27(18)3)11-5-4-9(16(24)28)6-12(11)21/h4-8H,1-3H3,(H2,24,28) |
InChI Key |
CMQOKZCYVZFZLZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=NN=C(N1C)C2=C(C=C(C=C2)C(=O)N)F)OC3=C(C=C(C=C3F)Cl)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ASP3662; ASP 3662; ASP-3662 |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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